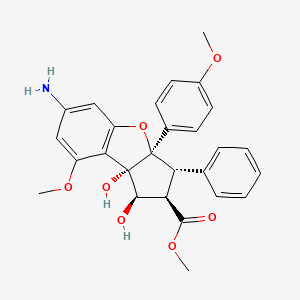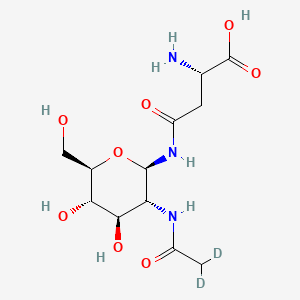
H-Asn(glcnac-beta-D)-OH-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asn(glcnac-beta-D)-OH-d2 involves the coupling of asparagine with N-acetylglucosamine. The reaction typically requires the use of protecting groups to prevent unwanted side reactions. The reaction conditions often include the use of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-Diisopropylethylamine) in an organic solvent such as DMF (Dimethylformamide) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesizers and high-throughput screening methods can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
H-Asn(glcnac-beta-D)-OH-d2 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
H-Asn(glcnac-beta-D)-OH-d2 is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of glycopeptides.
Biology: Investigating the role of glycopeptides in biological processes.
Medicine: Researching congenital disorders of deglycosylation, such as NGLY1-CDDG.
Industry: Developing new drugs and therapeutic agents based on glycopeptide structures
Mechanism of Action
The mechanism of action of H-Asn(glcnac-beta-D)-OH-d2 involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in glycosylation and deglycosylation processes. The compound’s molecular targets include glycosidases and glycosyltransferases, which play crucial roles in modifying glycopeptides and glycoproteins .
Comparison with Similar Compounds
Similar Compounds
Aspartylglucosamine: Another glycopeptide with similar structure and properties.
N-acetylglucosamine: A monosaccharide component of H-Asn(glcnac-beta-D)-OH-d2.
Asparagine: An amino acid component of this compound
Uniqueness
This compound is unique due to its specific structure, which combines asparagine and N-acetylglucosamine. This unique structure allows it to participate in specific biochemical pathways and makes it a valuable tool in studying congenital disorders of deglycosylation .
Properties
Molecular Formula |
C12H21N3O8 |
|---|---|
Molecular Weight |
337.32 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2R,3R,4R,5S,6R)-3-[(2,2-dideuterioacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11+/m0/s1/i1D2 |
InChI Key |
YTTRPBWEMMPYSW-WMYBJMCWSA-N |
Isomeric SMILES |
[2H]C([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


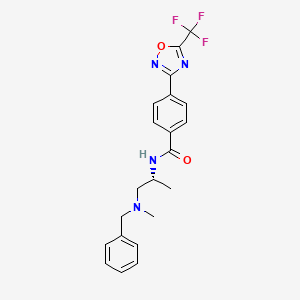

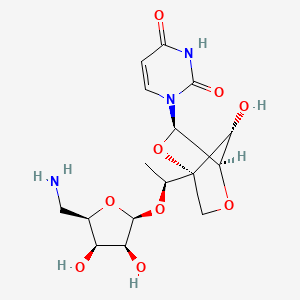
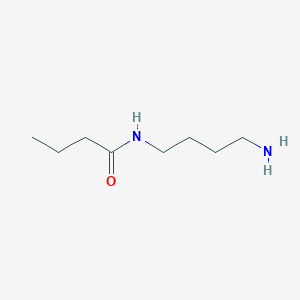
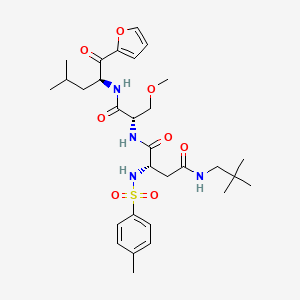
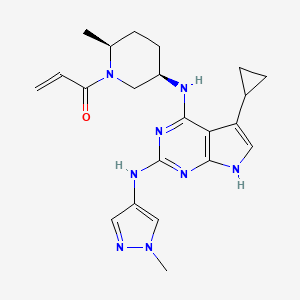
![7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one](/img/structure/B12404332.png)
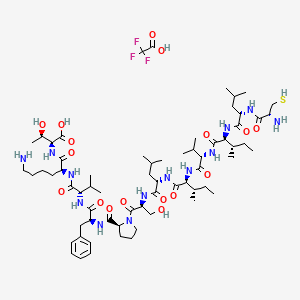
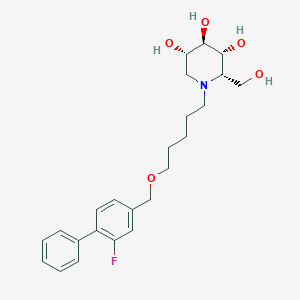
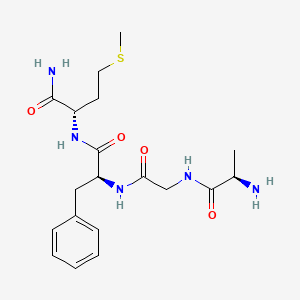
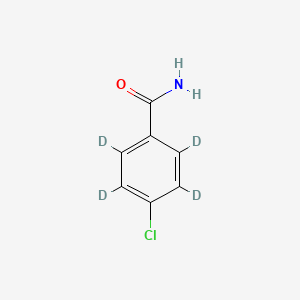
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)

